molecular formula C12H19N3O4S B6997451 N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide

N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide

Cat. No.: B6997451
M. Wt: 301.36 g/mol
InChI Key: YMPSBYNFPIHADZ-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxane ring, a methoxypyridine moiety, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-18-10-6-11(8-14-7-10)20(16,17)15-12(9-13)2-4-19-5-3-12/h6-8,15H,2-5,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPSBYNFPIHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)S(=O)(=O)NC2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxane ring and the methoxypyridine moiety. One common method involves the reaction of 4-aminomethyltetrahydropyran with appropriate reagents to form the oxane ring . The methoxypyridine moiety can be synthesized through standard organic synthesis techniques involving pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the methoxypyridine moiety may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyltetrahydropyran: Shares the oxane ring structure but lacks the methoxypyridine and sulfonamide groups.

    N-[4-(aminomethyl)oxan-4-yl]-4-methanesulfonylbenzamide: Similar sulfonamide functionality but with a different aromatic moiety.

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-5-methoxypyridine-3-sulfonamide is unique due to its combination of an oxane ring, methoxypyridine moiety, and sulfonamide group, which confer distinct chemical and biological properties.

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